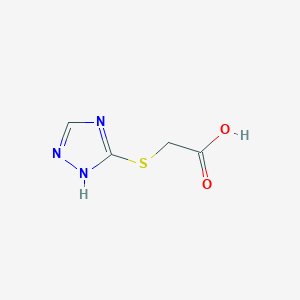

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid” is a biochemical compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 . It is used for proteomics research .

Synthesis Analysis

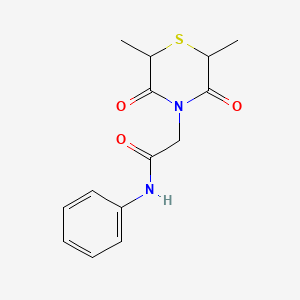

The synthesis of 1,2,4-triazoles, including “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid”, has been a significant research topic in organic chemistry due to their wide range of pharmaceutical activities . The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles involves a reaction of polyfunctionalized-triazole with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis

The molecular structure of “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid” can be represented by the SMILES string: C1=NNC(=N1)SCC(=O)O .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles, including “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid”, are diverse. For instance, the reaction of 1,2,4-triazole with acetylacetone in ortho-phosphoric acid was heated in a water bath for 4 hours to give 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol .Physical And Chemical Properties Analysis

“(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid” has a molecular weight of 159.17 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure, such as “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid”, have been shown to have significant antibacterial activity . This makes them valuable in the development of new antibacterial agents, particularly in the face of increasing antibiotic resistance .

Antitubercular Agents

The 1,2,4-triazole ring is also a key feature of some antitubercular agents . The enzymes of the shikimate pathway, dehydroquinase and shikimate kinase, are newer targets for antitubercular research . Compounds like “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid” could potentially be used to develop new inhibitors against these enzymes .

Uric Acid Level Reduction

Polymorphic forms of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, a compound similar to “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid”, are known to decrease uric acid levels . This suggests potential applications in the treatment of conditions associated with elevated uric acid levels, such as gout .

Bioisosteric Modulation

The 4-hydroxy-1,2,3-triazole scaffold, which is similar to the 1,2,4-triazole ring in “(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid”, has been used in bioisosteric modulation . This involves replacing parts of a molecule with bioisosteric groups to enhance binding affinity .

Scaffold Hopping

The 4-hydroxy-1,2,3-triazole scaffold has also been used in scaffold hopping . This is a technique used in drug design to generate novel structures by replacing a part of a molecule with a different scaffold .

Drug Design

The 1,2,4-triazole ring is a less investigated heterocyclic system that has shown promise in drug design . Its physicochemical properties make it a versatile tool in the development of new drugs .

Safety And Hazards

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c8-3(9)1-10-4-5-2-6-7-4/h2H,1H2,(H,8,9)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENBUDIZSYJIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4H-1,2,4-triazol-3-ylsulfanyl)acetic acid | |

CAS RN |

24127-58-0 |

Source

|

| Record name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the structural characteristics of (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid and its derivatives?

A1: (4H-1,2,4-Triazol-3-ylsulfanyl)acetic acid serves as a central scaffold for various derivatives. While the core structure remains consistent, substitutions occur on the triazole ring, significantly influencing the compound's properties and activities.

Q2: Have any specific applications been explored for these compounds?

A: Research indicates potential therapeutic applications for certain derivatives. For example, 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid has shown promise as an organic anion transporter 4 (OAT4) inhibitor. [] This inhibition mechanism is particularly relevant in addressing hypertension and hyperuricemia. []

Q3: How does the structure of these compounds influence their activity?

A: The structure-activity relationship (SAR) is crucial in understanding how modifications to the (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid core affect its biological activity. Studies investigating amide derivatives containing the 1,2,4-thiazole and piperazine moieties, linked to the core structure, have demonstrated anticancer potential. [] This highlights how strategic substitutions can lead to compounds with desirable pharmacological profiles.

Q4: Are there established methods for synthesizing these compounds?

A: Several synthetic routes have been explored for producing (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives. One method involves using aromatic formyl halide and thiosemicarbazide as starting materials, progressing through nucleophilic substitution, alkylation, and further nucleophilic substitution reactions. [] Specific methodologies, like those employed in the synthesis of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid, emphasize achieving efficient and scalable production for potential pharmaceutical applications. [, ]

Q5: What analytical techniques are crucial for characterizing these compounds?

A: Characterizing and quantifying (4H-1,2,4-triazol-3-ylsulfanyl)acetic acid derivatives relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These methods provide valuable insights into the compound's structure, purity, and presence of specific functional groups.

Q6: Beyond pharmaceutical applications, do these compounds hold other uses?

A: While pharmaceutical research dominates the current landscape, 2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid stands out as an efficient organocatalyst in multicomponent reactions. [] This catalytic activity, especially under environmentally friendly aqueous conditions, highlights its potential in green chemistry and organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2756182.png)

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)

![N-(2,3-dimethylphenyl)-8-methyl-2-(4-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2756188.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2756192.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)

![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2756201.png)

![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)